2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidoindole core, a piperazine ring, and fluorine atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the sulfanyl group, and the attachment of the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the fluorinated aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aromatic rings or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving fluorinated aromatic compounds.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorinated aromatic rings and the piperazine moiety may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one include other fluorinated aromatic compounds and piperazine derivatives. Examples include:
- 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-({8-chloro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the pyrimidoindole core, the sulfanyl group, and the fluorinated aromatic rings
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5OS/c23-14-5-6-17-15(11-14)20-21(27-17)22(26-13-25-20)31-12-19(30)29-9-7-28(8-10-29)18-4-2-1-3-16(18)24/h1-6,11,13,27H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRLIUCGMZXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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